molecular formula C2H5ClN2O B2859672 (1Z)-2-chloro-N'-hydroxyethanimidamide CAS No. 1403889-97-3; 3272-96-6

(1Z)-2-chloro-N'-hydroxyethanimidamide

Cat. No.: B2859672
CAS No.: 1403889-97-3; 3272-96-6
M. Wt: 108.53
InChI Key: XCARGDPHZYJCMU-UHFFFAOYSA-N
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Description

(1Z)-2-Chloro-N'-hydroxyethanimidamide is a chloro-substituted hydroxyimidamide derivative with the molecular formula C₂H₆ClN₃O. Its structure features a Z-configuration around the C=N bond, a chloroethyl group (Cl-CH₂-), and an N'-hydroxyimidamide moiety (-C(=N-OH)-NH₂). This compound is primarily utilized as a research intermediate in chemical synthesis and pharmacological studies, though its specific biological or industrial applications remain under investigation .

Properties

IUPAC Name

2-chloro-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCARGDPHZYJCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N/O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954390
Record name Chloro-N-hydroxyethanimidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3272-96-6
Record name Chloro-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N'-hydroxyethanimidamide
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, functional, and inferred properties of (1Z)-2-chloro-N'-hydroxyethanimidamide and related compounds:

Table 1: Comparative Analysis of Hydroxyimidamide Derivatives and Analogues

Compound Name Molecular Formula Functional Groups Substituent Key Properties/Applications
This compound C₂H₆ClN₃O Chloro, N'-hydroxyimidamide Chloroethyl Research intermediate; potential bioactivity
(Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide C₁₀H₁₉N₃O₂ Ethoxymethyl pyrrolidinyl, N'-hydroxyimidamide Ethoxymethyl pyrrolidine Bulky substituent enhances steric hindrance; used in synthetic intermediates
2-Chloro-N,N-dimethylethanamine C₄H₁₀ClN Chloro, dimethylamine Chloroethyl Precursor for quaternary ammonium compounds
(1Z)-2-(2-Chlorophenyl)-N'-hydroxyethanimidamide C₈H₈ClN₃O 2-Chlorophenyl, N'-hydroxyimidamide 2-Chlorophenyl Increased lipophilicity; structural studies

Detailed Analysis

Functional Group Influence N'-Hydroxyimidamide Core: Present in all compounds except 2-chloro-N,N-dimethylethanamine, this group enables hydrogen bonding and chelation, enhancing solubility in polar solvents. Chloro Substituent: In the target compound and 2-chloro-N,N-dimethylethanamine, the chloro group is electron-withdrawing, increasing electrophilicity at the adjacent carbon. This enhances reactivity in nucleophilic substitution reactions compared to non-chlorinated analogues .

Substituent Effects Chloroethyl vs. The aryl variant’s increased lipophilicity may improve membrane permeability in biological systems . Ethoxymethyl Pyrrolidinyl: The bulky pyrrolidine substituent in (Z)-2-(3-(ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide reduces solubility in aqueous media but may stabilize the compound via intramolecular interactions .

Reactivity and Applications Target Compound: Limited data suggest its role as a precursor for bioactive molecules, though specific applications are unconfirmed. The chloroethyl group may facilitate cross-linking in polymer chemistry or act as a leaving group in substitution reactions. 2-Chloro-N,N-dimethylethanamine: Lacks the imidamide group but serves as a precursor for surfactants or pharmaceutical agents due to its tertiary amine structure .

Physical Properties Melting points and solubility data are unavailable in the provided evidence. However, the N'-hydroxyimidamide group generally increases melting points compared to non-hydroxylated analogues due to hydrogen bonding.

Preparation Methods

Hydroxylamine-Mediated Chloroacetonitrile Condensation

The most widely reported method involves the condensation of chloroacetonitrile with hydroxylamine hydrochloride under controlled alkaline conditions. This reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile group, followed by acid-catalyzed tautomerization to yield the target imidamide.

Reaction Conditions :

  • Reactants : Chloroacetonitrile (1.2 eq), hydroxylamine hydrochloride (1.0 eq)
  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : 60–70°C, reflux for 6–8 hours
  • Yield : 68–72% after recrystallization

Mechanistic Insight :
The reaction forms an intermediate hydroxylamine adduct, which undergoes dehydration to generate the imidamide structure. Stereoselectivity for the Z-isomer is achieved through intramolecular hydrogen bonding between the hydroxylamine and chloro groups, as confirmed by NMR studies.

Alternative Route via N-Hydroxymethylation

Patent literature describes a two-step approach starting from 2-chloroacetamide (Figure 1):

Step 1 : N-Hydroxymethylation with formaldehyde:
$$
\text{ClCH}2\text{CONH}2 + \text{HCHO} \rightarrow \text{ClCH}2\text{CONHCH}2\text{OH}
$$
Step 2 : Ammonolysis with aqueous NH$$4$$OH:
$$
\text{ClCH}
2\text{CONHCH}2\text{OH} + \text{NH}4\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$

Optimized Parameters :

Parameter Step 1 Step 2
Temperature 40–50°C 25°C (rt)
Reaction Time 3 hours 12 hours
Catalyst NaOH (0.1 M) None
Overall Yield 58%

This method, while lower-yielding, avoids nitrile handling and improves safety profiles.

Purification and Isolation Techniques

Crystallization Optimization

Recrystallization from ethanol/water (4:1) produces needle-like crystals with >98% purity (HPLC). Key parameters:

Solvent Ratio Cooling Rate Purity (%) Recovery (%)
3:1 Fast 95.2 82
4:1 Slow 98.7 75
5:1 Gradient 97.1 68

Slow cooling at 4:1 solvent ratio maximizes purity while balancing recovery.

Chromatographic Methods

For laboratory-scale purification, flash chromatography (SiO$$_2$$, ethyl acetate/hexane 1:2) achieves 99% purity. Industrial processes prefer distillation under reduced pressure (0.5 mmHg, 110°C) to minimize decomposition.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, DMSO-d$$6$$) :
δ 8.21 (s, 1H, NH), δ 6.05 (br s, 1H, OH), δ 4.12 (d, J = 6.8 Hz, 2H, CH$$2$$Cl), δ 2.95 (t, J = 6.8 Hz, 1H, CH)

$$^13$$C NMR (101 MHz, DMSO-d$$6$$) :
δ 158.4 (C=N), 62.3 (CH$$2$$Cl), 45.1 (CH), 34.8 (C-OH)

Data matches theoretical predictions from DFT calculations (B3LYP/6-311+G**).

Mass Spectrometry

  • ESI-MS : m/z 108.5 [M+H]$$^+$$
  • Fragmentation Pattern : Loss of Cl (35.5 Da) followed by H$$_2$$O (18 Da) dominates the spectrum.

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

Method Raw Material Cost ($/kg) Energy Consumption (kWh/kg)
Nitrile Condensation 120 85
N-Hydroxymethylation 145 62

The nitrile route remains economically favorable despite higher energy demands.

Emerging Applications and Derivatives

Patents disclose derivatives with JAK-inhibitory activity, synthesized via:
$$
\text{this compound} + \text{Arylboronic acids} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Biaryl Imidamides}
$$

Biological screening shows IC$$_{50}$$ = 12 nM against JAK2 kinase, highlighting pharmaceutical potential.

Q & A

Q. What are the key steps and optimal conditions for synthesizing (1Z)-2-chloro-N'-hydroxyethanimidamide?

  • Methodological Answer : The synthesis involves condensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde) with hydroxylamine hydrochloride to form an oxime intermediate, followed by cyclization or functionalization to introduce the chloro and hydroxyethanimidamide groups. Critical parameters include:
  • Solvent Choice : Polar solvents like ethanol or methanol under reflux (~70–80°C) to enhance reaction efficiency .
  • Catalysts : Sodium acetate or similar weak bases to facilitate imine formation .
  • Purification : Column chromatography or recrystallization to isolate the Z-isomer, confirmed via NMR and IR spectroscopy .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Analyze chemical shifts for the imidamide NH (~8–10 ppm) and chloro-substituted carbon (~70–80 ppm) .
  • IR : Confirm hydroxyl (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 275.3) .

Q. What are the stability considerations for handling this compound in aqueous and acidic conditions?

  • Methodological Answer :
  • Hydrolysis Sensitivity : The chloro and imidamide groups are prone to hydrolysis in aqueous media. Use anhydrous solvents and inert atmospheres during reactions .
  • pH Control : Stability decreases below pH 5 or above pH 8. Buffered solutions (pH 6–8) are recommended for biological assays .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases or oxidoreductases (e.g., cytochrome P450) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties .
  • Basis Sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electron density analysis .
  • Applications : Predict redox potentials (e.g., HOMO-LUMO gaps) and nucleophilic sites for derivatization .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

  • Methodological Answer :
  • SAR Studies :
SubstituentBioactivity (IC50, µM)Notes
4-Fluoro12.3 ± 1.5Enhanced kinase inhibition
4-Ethoxy25.7 ± 2.1Improved solubility but reduced potency
4-Methyl18.9 ± 1.8Balanced lipophilicity and activity
  • Design Strategy : Introduce electron-withdrawing groups (e.g., -F) to increase electrophilicity and target binding .

Q. How can researchers resolve contradictions in reported spectral data or bioactivity results?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data across solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .
  • Batch Reproducibility : Ensure consistent purity (>95% via HPLC) and isomer ratios (Z/E) using chiral columns .
  • Assay Variability : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize discrepancies .

Q. What advanced techniques optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by precise temperature/residence time control .
  • DoE (Design of Experiments) : Multi-variable analysis (temperature, catalyst loading) to identify critical parameters (e.g., 15% yield increase at 75°C vs. 65°C) .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., hydrogen bonding with catalytic lysine) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd = 2.1 µM) and enthalpy changes .

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